N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide
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Description
“N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . Consequently, these compounds exert a broad spectrum of biological activities .
Molecular Structure Analysis
Thiadiazole occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . The specific molecular structure of “this compound” was not found in the retrieved papers.Future Directions
Thiadiazole derivatives have been widely studied in medicinal chemistry and have shown promising biological activities . Future research could focus on exploring the potential of “N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide” and other thiadiazole derivatives in various therapeutic applications.
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole-based structure have been reported to interact with primary aromatic amines (paas), which are a class of persistent and highly toxic organic pollutants .
Mode of Action
It’s worth noting that thiadiazole-based compounds have been used to construct fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets . These nanosheets exhibit high sensitivity and selectivity for PAA detection by fluorescence quenching . The unique PAA detection performance of F-CTF-3 can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions between F-CTF-3 and PAAs .
Biochemical Pathways
Thiadiazole derivatives have been reported to exert a broad spectrum of biological activities .
Result of Action
Thiadiazole-based compounds have been reported to exhibit high sensitivity and selectivity for paa detection .
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-propan-2-yl-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c1-9(2)16(8-4-7-13)20(17,18)11-6-3-5-10-12(11)15-19-14-10/h3,5-6,9H,4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBUMVCSMVRZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC#N)S(=O)(=O)C1=CC=CC2=NSN=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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